Methyl 1-acetylindazole-4-carboxylate
Description
Significance of Heterocyclic Compounds in Organic and Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the chemistry of life and the development of modern materials. Nitrogen-containing heterocycles, in particular, are ubiquitous in nature, forming the core of many alkaloids, vitamins, and nucleic acids. researchgate.netnih.gov Their diverse structures and electronic properties make them versatile building blocks in organic synthesis and indispensable pharmacophores in drug discovery. researchgate.net The unique spatial arrangement of atoms and the presence of heteroatoms capable of hydrogen bonding and other non-covalent interactions allow these compounds to bind to biological targets with high specificity and affinity. diva-portal.org
Overview of Indazole Derivatives as Privileged Structures
Within the vast family of heterocyclic compounds, the indazole scaffold is recognized as a "privileged structure." benthamdirect.com This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. researchgate.netbenthamdirect.com Indeed, indazole derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities. mdpi.commdpi.comresearchgate.net The therapeutic relevance of the indazole nucleus is underscored by its presence in a number of approved drugs, such as the anti-cancer agents pazopanib (B1684535) and axitinib, and the antiemetic granisetron. diva-portal.orgmdpi.com The versatility of the indazole ring, with its different tautomeric forms and multiple sites for substitution, allows for fine-tuning of its physicochemical and biological properties. researchgate.net
Contextualization of Methyl 1-acetylindazole-4-carboxylate within Indazole Chemistry
This compound represents a specific functionalization of the indazole core, featuring an acetyl group at the N-1 position and a methyl carboxylate group at the C-4 position. The N-acetylation of indazoles is a key synthetic transformation that can influence the electronic properties and metabolic stability of the molecule. nih.gov The regioselectivity of N-alkylation and N-acylation is a critical aspect of indazole chemistry, with the N-1 substituted isomer often being the thermodynamically more stable product. nih.gov The presence of a methyl carboxylate group at the C-4 position introduces a site for further chemical modification and can impact the molecule's polarity and ability to interact with biological targets. The synthesis of such substituted indazoles can be approached through various methods, often involving the construction of the bicyclic ring system from appropriately substituted precursors or the direct functionalization of the pre-formed indazole scaffold. researchgate.netjocpr.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-acetylindazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-10-5-3-4-8(11(15)16-2)9(10)6-12-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKDEAKAESYKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC(=C2C=N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 1 Acetylindazole 4 Carboxylate and Its Analogues
Strategies for the Construction of the Indazole Core with Carboxylate Functionality
The formation of the indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is the foundational step in the synthesis of Methyl 1-acetylindazole-4-carboxylate. The challenge lies in constructing this core while ensuring the presence of a carboxylate group at the desired C-4 position. Chemists have developed various strategies, which can be broadly categorized into direct cyclization methods that build the ring with the desired functionality in place, or the functionalization of a pre-existing indazole scaffold.
Cyclization Reactions in Indazole Synthesis
Modern organic synthesis provides a robust toolkit for constructing the indazole skeleton. These methods often involve the formation of a crucial N-N bond to complete the pyrazole portion of the molecule.
One contemporary approach is the N-N bond-forming oxidative cyclization . A method developed by Toledano et al. utilizes readily available 2-aminomethyl-phenylamines, which undergo oxidative cyclization to form the indazole ring. beilstein-journals.org The process is notable for its ability to selectively produce different tautomeric forms of indazoles. beilstein-journals.org
Another powerful strategy is the [3+2] annulation , which involves reacting an aryne with a hydrazone. organic-chemistry.org This cycloaddition provides a direct and efficient route to a wide array of substituted indazoles under mild conditions. organic-chemistry.org
Transition metal-catalyzed reactions have also become central to indazole synthesis. For instance, an intramolecular Ullmann-type reaction can be employed. A scalable three-step synthesis of a substituted 1H-indazole was developed starting from a trisubstituted benzene derivative, which first undergoes ortho-directed lithiation and formylation, followed by condensation with methyl hydrazine (B178648) to form a hydrazone, which is then cyclized via an intramolecular Ullmann reaction. researchgate.net Similarly, syntheses of 1H-indazoles from hydrazones via palladium-catalyzed C-H amination have been reported. guidechem.com
To directly obtain an indazole with carboxylic acid functionality, synthetic routes often begin with an appropriately substituted benzene ring. For example, a method for synthesizing a related isomer, methyl 1H-indazole-6-carboxylate, starts with 4-methyl-3-nitrobenzoic acid methyl ester. chemimpex.com This precursor undergoes catalytic reduction of the nitro group, followed by a reaction with a nitrite (B80452) source under acetylating conditions to facilitate diazotization and cyclization, yielding the indazole-6-carboxylate. chemimpex.com A similar strategy, starting with a 2-methyl-3-nitrobenzoic acid derivative, represents a plausible and common pathway for the synthesis of the corresponding 1H-indazole-4-carboxylic acid precursor.
| Cyclization Method | Precursors | Key Features |
| N-N Bond-Forming Oxidative Cyclization | 2-Aminomethyl-phenylamines | Selective access to different indazole tautomers. beilstein-journals.org |
| [3+2] Annulation | Arynes and Hydrazones | Direct and efficient under mild conditions. organic-chemistry.org |
| Intramolecular Ullmann Reaction | Substituted Hydrazones | Scalable process suitable for functionalized indazoles. researchgate.net |
| Substituted Benzene Cyclization | e.g., Methyl-nitro-benzoic acid derivatives | Directly installs the carboxylate group on the ring. chemimpex.com |
Functionalization of Pre-formed Indazole Rings
An alternative to building the carboxylated indazole from the ground up is to add the carboxyl group to a pre-formed indazole ring. However, the regioselective functionalization of the six-membered benzene portion of the indazole ring presents a significant chemical challenge. nih.gov Direct C-H functionalization strategies, often requiring transition-metal catalysts, have been explored extensively. chemicalbook.com While methods for functionalizing the C-3 and C-7 positions are more established, direct and selective C-4 functionalization is less common. nih.gov Research has shown that a directing group, such as an electron-withdrawing group at the C-4 position, can facilitate site-selective oxidative arylation at the C-7 position, which underscores the influence of existing substituents on further functionalization. nih.gov The inherent difficulty in achieving selective C-4 carboxylation on an unsubstituted indazole often makes cyclization strategies that incorporate the functionality from the start a more practical approach.
Regioselective Acetylation at the Indazole Nitrogen (N-1 Position)
With the indazole-4-carboxylate core established, the next critical step is the selective addition of an acetyl group to one of the two nitrogen atoms (N-1 or N-2) of the pyrazole ring. For the target molecule, acetylation must occur at the N-1 position.
Methods for Selective N-Acetylation
The regioselectivity of N-acylation is primarily governed by thermodynamics. While a mixture of N-1 and N-2 acetylated products can form, the N-1 substituted isomer is generally the more thermodynamically stable product. This stability difference can be exploited to achieve high selectivity. It is suggested that N-acylation may initially produce the N-2 isomer, which then isomerizes to the more stable N-1 regioisomer under the reaction conditions.
Specific methodologies have been developed to ensure this selectivity. One innovative approach is an electrochemical method for N1-acylation. In this process, the indazole is first reduced to form an indazole anion and hydrogen gas. The subsequent reaction of this anion with an acid anhydride (B1165640) results in the selective acylation of the N-1 position. organic-chemistry.org
Control of Reaction Conditions and Reagent Selection
Achieving high regioselectivity for N-1 acetylation hinges on controlling the reaction to favor the thermodynamic product. This can be accomplished by allowing the reaction to reach equilibrium, where the more stable N-1 isomer will predominate. Factors such as reaction time and temperature can be adjusted to ensure this equilibrium is reached.
Introduction and Modification of the Methyl Carboxylate Group at C-4
The final stage of the synthesis involves ensuring the C-4 position holds a methyl carboxylate group (COOCH₃). This typically involves the esterification of the corresponding carboxylic acid.
The direct precursor for this step is 1H-indazole-4-carboxylic acid . nih.gov As discussed, this precursor is most reliably prepared through a cyclization reaction of an appropriately substituted benzene derivative.
The conversion of 1H-indazole-4-carboxylic acid to its methyl ester, Methyl 1H-indazole-4-carboxylate, is a standard transformation in organic chemistry. The most common and well-established method for this is the Fischer esterification . This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the formation of the ester product. The mechanism involves protonation of the carboxylic acid carbonyl group by the acid catalyst, which increases its electrophilicity, followed by nucleophilic attack by the methanol oxygen atom. Subsequent proton transfers and elimination of a water molecule yield the final methyl ester.
| Reaction | Reactants | Catalyst/Conditions | Product |
| Fischer Esterification | 1H-Indazole-4-carboxylic acid, Methanol | H₂SO₄ (catalytic), Heat | Methyl 1H-indazole-4-carboxylate |
Following the successful synthesis of Methyl 1H-indazole-4-carboxylate, the final step to obtain the target compound is the regioselective N-acetylation as described in section 2.2.
Esterification of Carboxylic Acid Precursors
The direct conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. For the synthesis of this compound, the precursor would be 1-acetylindazole-4-carboxylic acid. A highly effective and widely used method for this transformation, especially for sensitive or complex molecules, is the Steglich esterification. organic-chemistry.org This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorgsyn.org
The reaction proceeds under mild, non-acidic conditions at room temperature. orgsyn.org The addition of DMAP as a nucleophilic catalyst significantly accelerates the DCC-activated esterification, which helps to suppress the formation of N-acylurea byproducts and allows for the synthesis of even sterically hindered esters in good yields. organic-chemistry.org The general procedure involves reacting the carboxylic acid with the alcohol (in this case, methanol) in a suitable solvent like dichloromethane (B109758) in the presence of DCC and DMAP. organic-chemistry.orgorgsyn.org
Another approach involves the use of imidazole-based reagents. For instance, methyl 1H-imidazole-1-carboxylate has been identified as a reagent for the chemoselective esterification of carboxylic acids, offering a potentially safer alternative to reagents like diazomethane. enamine.net
Table 1: Comparison of Esterification Methods
| Method | Key Reagents | Conditions | Advantages |
|---|---|---|---|
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Room temperature, neutral pH | High yields, mild conditions, suppresses side products. organic-chemistry.org |
| Imidazole Carbamate | Carboxylic Acid, Methyl 1H-imidazole-1-carboxylate | Elevated temperature, polar solvents | Chemoselective, avoids hazardous reagents. enamine.net |
| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst | Reflux | Simple reagents, suitable for bulk synthesis. |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of indazole-based esters, this method can be used to convert one type of ester into another, for example, changing an ethyl ester to a methyl ester to yield the target compound.
Research on indazole-3-carboxamide synthetic cannabinoids, which contain a methyl ester moiety, has shown that these compounds undergo carboxylesterase-mediated transesterification in the presence of ethanol (B145695) to form the corresponding ethyl ester analog. oup.com This biological transformation highlights the susceptibility of the indazole ester linkage to transesterification. While this example is enzymatic, the underlying chemical principle is the same for laboratory synthesis. The reaction can be driven by using a large excess of the desired alcohol (e.g., methanol) under appropriate catalytic conditions to shift the equilibrium toward the desired product. masterorganicchemistry.comgoogle.com
Role of Protecting Groups in Synthesis
The indazole ring system has two nitrogen atoms (N-1 and N-2), and their similar reactivity can lead to mixtures of isomers during substitution reactions. nih.govnih.gov Protecting groups are therefore essential tools to ensure regioselectivity. To synthesize a specific isomer like this compound, a protecting group strategy is often required to direct the acetylation to the N-1 position or to protect the indazole nitrogens during other synthetic steps.
Several protecting groups are effective for indazoles:
2-(trimethylsilyl)ethoxymethyl (SEM): This group can be used to selectively protect the N-2 position of the indazole ring. The SEM group can also direct lithiation to the C-3 position, allowing for further functionalization. It is typically removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or acid. nih.govacs.org
Tetrahydropyranyl (THP): THP is a useful acid-labile protecting group for indazoles. A mild and efficient method for the THP protection of indazoles has been developed using water as a solvent. researchgate.net
Di-tert-butyl dicarbonate (B1257347) (Boc): The Boc group is another common nitrogen-protecting group, as demonstrated in the synthesis of indazole arylsulfonamides where an amino indazole was protected with di-tert-butyl dicarbonate before subsequent reactions. acs.org
The use of these groups allows chemists to selectively functionalize one part of the molecule while preventing unwanted reactions at the indazole nitrogens, after which the protecting group is removed to yield the final product.
Advanced Coupling Reactions in Indazole-4-carboxylate Synthesis
To create a diverse library of analogues based on the this compound scaffold, advanced carbon-carbon and carbon-nitrogen bond-forming reactions are employed. These reactions are typically used to introduce substituents onto the indazole core.
Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. rsc.org It typically involves the reaction of an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is highly effective for modifying the indazole skeleton. rsc.orgnih.gov
For instance, bromo-indazole carboxamides have been successfully coupled with various organoboronic acids using a palladium catalyst such as PdCl₂(dppf)·(DCM) and a base like K₂CO₃ in a dioxane/water solvent system. rsc.org This strategy could be applied to a halogenated precursor of this compound to introduce various aryl or alkyl groups at specific positions on the indazole ring. The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org
Table 2: Example Conditions for Suzuki-Miyaura Coupling of Indazoles
| Indazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Chloroindazole | Phenylboronic acid | P1 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 95 | nih.gov |
| Bromo-indazole carboxamide | 4-formylphenylboronic acid | PdCl₂(dppf)·(DCM) (5.0) | K₂CO₃ | Dioxane/H₂O | 100 | 75.4 | rsc.org |
Carbon-Nitrogen Bond Forming Reactions (e.g., Amidation)
Carbon-nitrogen bond formation is key to synthesizing analogues where the carboxylate group is replaced by an amide, a common bioisostere. The most direct method is the amidation of the ester itself (aminolysis) or, more commonly, by first hydrolyzing the ester to the corresponding carboxylic acid and then coupling it with an amine.
Amide coupling reactions are often facilitated by activating agents. A standard procedure involves treating the carboxylic acid (e.g., 1-acetylindazole-4-carboxylic acid) with an amine in the presence of coupling reagents like N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBT). acs.org
Furthermore, direct amidation of the indazole ring itself is also possible. A recent study reported a photocatalytic method for the direct C3-amidation of 2H-indazoles using an inexpensive photocatalyst, which allows for the installation of an amide group directly onto the heterocyclic core. acs.org
Optimization of Synthetic Routes and Yield Enhancement
Optimizing a synthetic route is crucial for improving efficiency, reducing costs, and ensuring the scalability of production. For a multi-step synthesis of a molecule like this compound, each step must be fine-tuned to maximize yield and purity.
Optimization strategies include:
Catalyst and Reagent Screening: As seen in Suzuki-Miyaura couplings, the choice of palladium catalyst and ligand can dramatically affect reaction outcomes. rsc.org Similarly, for esterification, using a catalyst like DMAP can significantly improve yields compared to non-catalyzed reactions. organic-chemistry.org
Reaction Conditions: Systematically varying parameters such as temperature, solvent, and reaction time is essential. For example, optimization studies for Suzuki couplings on indazoles involved testing different bases and solvent systems to find the ideal conditions. rsc.org
Purification Methods: The choice of purification, whether filtration to remove precipitated byproducts like dicyclohexylurea in Steglich esterifications or chromatographic separation, is critical for obtaining the final compound in high purity. orgsyn.org
An example of optimization in a related synthesis involved the development of an efficient route to a key piperidine (B6355638) carboxylate intermediate, where a Strecker-type condensation was optimized to achieve a yield of approximately 90%, and a final catalytic debenzylation step was optimized to give near-quantitative yields. researchgate.net Such systematic optimization would be vital for the efficient production of this compound.
Catalytic Approaches in Synthesis
The formation of the indazole ring system is often the most crucial step in the synthesis of compounds like this compound. Modern organic synthesis heavily relies on transition-metal-catalyzed reactions to construct this bicyclic heterocycle with high efficiency and regioselectivity. researchgate.net Various metals, including palladium, copper, rhodium, and cobalt, have been employed to catalyze the key bond-forming steps. nih.govresearchgate.net
Common catalytic strategies for constructing the indazole skeleton involve intramolecular or intermolecular cyclization reactions. For instance, palladium- and copper-catalyzed C-N bond formation reactions are widely used. nih.gov A prominent approach is the intramolecular cyclization of o-halophenylhydrazones or related precursors. Another powerful method involves the transition-metal-catalyzed C-H activation/annulation sequence, which offers an atom-economical route to functionalized indazoles. researchgate.net
Rhodium(III)-catalyzed C-H activation has emerged as an efficient tool for synthesizing indazoles from readily available starting materials like aldehyde phenylhydrazones. nih.govresearchgate.net Similarly, cobalt catalysts have been utilized for C-H activation/annulation cascades to produce N-aryl-2H-indazoles. nih.gov Copper-catalyzed reactions, often noted for their cost-effectiveness, are employed in various key transformations, including the coupling of 2-halobenzonitriles with hydrazine derivatives to form 3-aminoindazoles, which can be precursors to other functionalized indazoles. organic-chemistry.org
The synthesis of 3-substituted indazoles can also be achieved via Suzuki cross-coupling reactions, where a 3-iodoindazole is coupled with an appropriate boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄. researchgate.net For the synthesis of N-aryl indazoles, copper iodide (CuI) has proven effective in catalyzing the coupling of 1H-indazole with aryl halides. researchgate.net
The table below summarizes various catalytic systems used in the synthesis of the indazole core, which is central to forming analogues of this compound.
| Catalyst System | Reactants | Product Type | Reference |
| Rh(III)/Cu(OAc)₂ | Azobenzenes and acrylates | 2H-Indazoles | nih.gov |
| Cp*Co(III) | Azobenzenes and aldehydes | N-aryl-2H-indazoles | nih.gov |
| Pd(OAc)₂/P(tBu)₃·HBF₄ | Pyrazoles and internal alkynes | 1H-Indazoles | nih.gov |
| CuI | N-acyl-N′-substituted hydrazines and aryl iodides | 1-Aryl-1H-indazoles | organic-chemistry.org |
| Pd(PPh₃)₄ | 3-Iodoindazoles and aryl boronic acids | 3-Arylindazoles | researchgate.net |
| Rh(III) | Aldehyde phenylhydrazones | 1H-Indazoles | researchgate.net |
Solvent Effects and Reaction Conditions
The choice of solvent and the fine-tuning of reaction conditions such as temperature and base are critical for maximizing the yield and purity of the desired indazole product. The solubility of reactants, the stability of catalysts, and the rate of reaction are all heavily influenced by the solvent medium.
In many transition-metal-catalyzed reactions for indazole synthesis, polar aprotic solvents are favored. For example, 1,4-dioxane (B91453) is commonly used in cobalt-catalyzed C-H functionalization reactions, often at elevated temperatures around 100 °C. nih.gov For palladium-catalyzed Suzuki couplings, solvents like DME (1,2-dimethoxyethane) are often used, with reactions typically run at 80 °C. researchgate.net
The acetylation of the indazole nitrogen to form the N1-acetyl group, a key step in producing the final target compound, is typically achieved using acetic anhydride (Ac₂O). The reaction conditions for such acetylations can significantly affect the outcome. For instance, in the acetylation of a related triazole carboxylate, the reaction with acetic anhydride at room temperature proceeded with high regioselectivity, yielding a single monoacetylated product. nih.gov Achieving diacetylation required more forcing conditions, such as heating in neat boiling acetic anhydride. nih.gov This suggests that for the synthesis of this compound, a controlled reaction with acetic anhydride, likely in a suitable solvent or neat at a moderate temperature, would be required to ensure selective N1-acetylation without side reactions.
The table below illustrates the impact of different solvents and conditions on the yield of cyclization or coupling reactions relevant to the synthesis of indazole analogues.
| Reaction Type | Solvent | Catalyst/Reagent | Temperature | Yield | Reference |
| Strecker-type condensation | Acetic Acid | KCN | 0–20 °C | 45–55% | researchgate.net |
| Strecker-type condensation | Chloroform/Acetic Acid | KCN | 0–50 °C | 85–95% | researchgate.net |
| Oxazole (B20620) Synthesis | CH₂Cl₂ | Triflylpyridinium/DMAP | 40 °C | 96% | nih.gov |
| Oxazole Synthesis | DMSO | Triflylpyridinium/DMAP | 40 °C | 85% | nih.gov |
| Oxazole Synthesis | THF | Triflylpyridinium/DMAP | 40 °C | 81% | nih.gov |
| N-1 Arylation | 1,4-Dioxane | CuI/Ligand | 110 °C | >96% | researchgate.net |
Furthermore, solvent-free, or "neat," reaction conditions are gaining traction as an environmentally friendly and efficient alternative. nih.gov Such conditions can lead to higher reaction rates, easier product purification, and reduced solvent waste, which are important considerations for process efficiency. nih.gov
Process Efficiency and Scalability
For a synthetic route to be industrially viable, it must be efficient, robust, and scalable. This involves optimizing the reaction to maximize yield, minimize steps, and ensure that the process can be safely and economically performed on a larger scale.
The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is a key strategy for improving process efficiency. researchgate.net For example, one-pot procedures for the N-1 and C-3 arylation of 3-iodo-1H-indazole have been developed. researchgate.net C-H activation strategies also contribute to efficiency by avoiding the need for pre-functionalized substrates, such as halogenated arenes. nih.govresearchgate.net
Scalability is a major challenge in moving from laboratory-scale synthesis to large-scale production. Reactions that are successful on a milligram scale may not perform as well on a gram or kilogram scale. For example, a Rh(III)-catalyzed synthesis of 1H-indazoles was shown to be scalable, indicating its potential for practical applications. researchgate.net Similarly, a method for oxazole synthesis was successfully demonstrated on a gram scale, with yields consistent with the smaller scale reactions, highlighting its practicality. nih.gov The ability to recycle and reuse reagents, such as the base DMAP in the aforementioned oxazole synthesis, further enhances the process's green credentials and cost-effectiveness on a larger scale. nih.gov
The choice of reagents and reaction conditions is also critical for scalability. Solvent-free methods, for instance, are highly scalable as they eliminate issues associated with handling large volumes of solvents. nih.gov A procedure for synthesizing methylene (B1212753) diesters was readily scaled up to a 10g quantity with no decrease in yield. nih.gov Ultimately, a scalable synthesis for this compound would likely involve a convergent route using stable intermediates and catalytic processes that have been proven to be robust on a larger scale.
Chemical Reactivity and Transformational Studies of Methyl 1 Acetylindazole 4 Carboxylate
Reactivity of the Indazole Nitrogen Atoms (N-1 and N-2)
The indazole ring contains two nitrogen atoms, N-1 and N-2. The presence of the acetyl group at the N-1 position is a key feature of the title compound, and its removal or the subsequent modification of the de-acetylated indazole are primary areas of its chemical reactivity.
The removal of the N-acetyl group from Methyl 1-acetylindazole-4-carboxylate yields Methyl 1H-indazole-4-carboxylate. uni.lusigmaaldrich.com This transformation is crucial for subsequent functionalization at the N-1 or N-2 positions. Deacetylation can be achieved under various conditions, ranging from mild enzymatic or chemical methods to harsher acidic or basic hydrolysis. The choice of method depends on the sensitivity of other functional groups in the molecule, particularly the methyl ester.
Mild and chemoselective methods have been developed for N-deacetylation that could be applicable here. For instance, the use of the Schwartz reagent (zirconocene hydrochloride) in a neutral medium is known to cleave N-acetyl groups efficiently without affecting other common protecting groups. rsc.orgrsc.orgresearchgate.net Another approach involves alcoholysis, for example, using trifluoroacetic acid in methanol (B129727), which can effectively remove N-acetyl groups from polypeptides. nih.gov
| Reagent/System | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| Schwartz Reagent (Cp₂ZrHCl) | Tetrahydrofuran (THF) | Room Temperature | Methyl 1H-indazole-4-carboxylate | researchgate.net |
| Trifluoroacetic Acid (TFA) / Methanol | Methanol (MeOH) | Elevated Temperature (~47°C) | Methyl 1H-indazole-4-carboxylate | nih.gov |
| Methanolic Ammonia | Methanol (MeOH) | Varies (often Room Temp. to Reflux) | Methyl 1H-indazole-4-carboxylate | researchgate.net |
| Hydrazine (B178648) | Ethanol (B145695) (EtOH) | Reflux | Methyl 1H-indazole-4-carboxylate | researchgate.net |
Following deacetylation to Methyl 1H-indazole-4-carboxylate, the indazole nitrogen atoms become available for alkylation or acylation. The reaction of the indazole anion with electrophiles like alkyl halides or acyl chlorides typically results in substitution. However, the regioselectivity of this process is a critical consideration.
Alkylation of 1H-indazoles can produce a mixture of N-1 and N-2 substituted products. nih.govresearchgate.net The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.gov Generally, N-2 alkylation is favored under kinetic control (e.g., using milder conditions), while the N-1 substituted product is thermodynamically more stable and is favored under conditions that allow for equilibration. researchgate.net For instance, using sodium hydride in THF often favors N-1 alkylation. nih.gov
In contrast, N-acylation is generally more regioselective, yielding the N-1 acylated indazole. This is attributed to the thermodynamic stability of the N-1 acylindazole isomer, to which the initially formed N-2 product can isomerize. nih.gov An electrochemical method for the selective N-1 acylation of indazoles has also been reported. organic-chemistry.org
| Reaction Type | Electrophile | Base/Catalyst | Solvent | Major Product | Reference |
|---|---|---|---|---|---|
| N-Alkylation (Thermodynamic) | Alkyl Halide (e.g., R-Br) | Sodium Hydride (NaH) | THF / DMF | Methyl 1-alkyl-indazole-4-carboxylate | nih.govyoutube.com |
| N-Alkylation (Kinetic) | Alkyl Halide (e.g., R-Br) | Potassium Carbonate (K₂CO₃) | Acetone / Acetonitrile | Mixture of N-1 and N-2 isomers | researchgate.net |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine (B92270) or Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM) | Methyl 1-acyl-indazole-4-carboxylate | nih.gov |
| N-Alkylation (Mitsunobu) | Alcohol (R-OH) | DEAD / PPh₃ | THF | N-2 alkylated product often favored | nih.gov |
Transformations Involving the Methyl Carboxylate Moiety
The methyl carboxylate group at the C4-position is another key site for chemical modification, allowing for hydrolysis, amidation, and reduction.
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-acetylindazole-4-carboxylic acid. This reaction is a standard transformation for esters and can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, is typically irreversible and involves heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is a reversible process and requires an excess of water to drive the reaction to completion. nih.gov
Metabolic studies of related indazole carboxamide compounds have also shown that ester hydrolysis is a major biotransformation pathway, indicating the susceptibility of this functional group to cleavage. nih.gov
| Method | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Base-Catalyzed (Saponification) | NaOH or LiOH in H₂O/THF/MeOH | Room Temp. to Reflux | 1-Acetylindazole-4-carboxylate salt | nih.gov |
| Acid-Catalyzed | Dilute HCl or H₂SO₄ in H₂O | Reflux | 1-Acetylindazole-4-carboxylic acid | nih.gov |
Once hydrolyzed to the carboxylic acid, the molecule can undergo amidation to form a wide range of carboxamides. This transformation is fundamental in medicinal chemistry and peptide synthesis. The direct reaction between a carboxylic acid and an amine is generally inefficient and requires the use of a coupling reagent to activate the carboxylic acid. rsc.org
Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. youtube.comnih.gov These reagents convert the carboxylic acid into a more reactive intermediate (e.g., an O-acylisourea or an active ester), which is then readily attacked by an amine to form the amide bond. youtube.com
| Coupling Reagent | Additive(s) | Solvent | Typical Amine Substrate | Reference |
|---|---|---|---|---|
| EDC·HCl | HOBt, DMAP (cat.) | DCM, DMF | Primary or Secondary Amine (RNH₂, R₂NH) | nih.gov |
| DCC | HOBt | DCM, THF | Primary or Secondary Amine | youtube.com |
| HATU / HBTU | DIPEA or Et₃N | DMF | Primary or Secondary Amine | rsc.org |
| SOCl₂ or (COCl)₂ | None (forms acyl chloride intermediate) | DCM, Toluene | Primary or Secondary Amine | rsc.org |
The methyl carboxylate moiety can be reduced to a primary alcohol (hydroxymethyl group) or, under more forcing conditions, to a methyl group. The choice of reducing agent determines the outcome of the reaction.
Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are commonly used to reduce esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether. It is important to note that LiAlH₄ is a very strong reducing agent and may also reduce the N-acetyl group. A milder reagent, such as sodium borohydride, is generally not strong enough to reduce an ester.
For a complete reduction of the ester to a methyl group, more specialized methods are required. For instance, triethylsilane (HSiEt₃) in the presence of a catalytic amount of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been shown to efficiently reduce aliphatic esters directly to the corresponding methyl group.
| Reducing Agent | Solvent | Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | (1-Acetyl-1H-indazol-4-yl)methanol | Powerful, non-selective. May also reduce the N-acetyl group. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, DCM | (1-Acetyl-1H-indazol-4-yl)methanol or 1-Acetyl-1H-indazole-4-carbaldehyde | Can be controlled at low temperatures to yield the aldehyde. |
| Triethylsilane (HSiEt₃) / B(C₆F₅)₃ | Dichloromethane (DCM) | 1-Acetyl-4-methyl-1H-indazole | Exhaustive reduction to the methyl group. |
Reactivity of the Acetyl Group (Carbonyl Reactivity)
The acetyl group at the N-1 position of the indazole ring is a key site for various chemical transformations. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling a variety of condensation and other carbonyl-specific reactions.
Condensation Reactions
The acetyl group of this compound can participate in various base- or acid-catalyzed condensation reactions, leading to the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.
Claisen-Schmidt Condensation: In a reaction analogous to the Claisen-Schmidt condensation, the acetyl group can react with aromatic aldehydes in the presence of a base (like sodium hydroxide) to form α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgarkat-usa.orgnih.govnih.gov This reaction proceeds via the formation of an enolate from the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields the stable conjugated system of the chalcone. The general scheme for this reaction is presented below.
Scheme 1: Generalized Claisen-Schmidt condensation reaction.
| Reactant 1 (Acetyl Compound) | Reactant 2 (Aldehyde) | Base | Product (Chalcone) |
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | NaOH or KOH | Methyl 1-(3-aryl-1-oxoprop-2-en-1-yl)indazole-4-carboxylate |
Knoevenagel Condensation: The Knoevenagel condensation provides another avenue for C-C bond formation at the acetyl group. researchgate.netmdpi.comresearchgate.netnih.gov This reaction involves the condensation of the acetyl group with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or boric acid. mdpi.com The resulting products are typically α,β-unsaturated compounds.
Scheme 2: Generalized Knoevenagel condensation reaction.
| Reactant 1 (Acetyl Compound) | Reactant 2 (Active Methylene) | Catalyst | Product |
| This compound | Malononitrile | Piperidine | Methyl 1-(2-cyano-3-methylbut-2-enoyl)indazole-4-carboxylate |
| This compound | Ethyl Cyanoacetate | Boric Acid | Methyl 1-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)indazole-4-carboxylate |
Other Carbonyl Transformations
Beyond condensation reactions, the acetyl carbonyl group can undergo a variety of other transformations, including reduction and reactions with nucleophiles.
Reduction of the Carbonyl Group: The acetyl group can be reduced to an ethyl group through methods like the Wolff-Kishner or Clemmensen reductions.
Wolff-Kishner Reduction: This reaction involves the conversion of the carbonyl group to a hydrazone, followed by treatment with a strong base at high temperatures. wikipedia.orgpharmaguideline.comlscollege.ac.inyoutube.comlibretexts.org This method is suitable for base-stable compounds.
Clemmensen Reduction: This method employs zinc amalgam and concentrated hydrochloric acid to reduce the carbonyl group. annamalaiuniversity.ac.inbyjus.comlibretexts.orgmasterorganicchemistry.com It is applicable to substrates that are stable in strongly acidic conditions.
| Starting Material | Reduction Method | Reagents | Product |
| This compound | Wolff-Kishner | H₂NNH₂, KOH, heat | Methyl 1-ethylindazole-4-carboxylate |
| This compound | Clemmensen | Zn(Hg), HCl | Methyl 1-ethylindazole-4-carboxylate |
Conversion to Alkenes: The acetyl group can be converted to an alkene through reactions like the Bamford-Stevens or Shapiro reactions. These methods proceed via a tosylhydrazone intermediate.
Bamford-Stevens Reaction: Treatment of the tosylhydrazone of this compound with a strong base would yield a vinylindazole derivative. wikipedia.orgadichemistry.comorganic-chemistry.orgsynarchive.comunacademy.com
Shapiro Reaction: This reaction involves treating the tosylhydrazone with two equivalents of an organolithium reagent, also affording a vinylic product. arkat-usa.orgwikipedia.org
Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring
The indazole ring is aromatic and can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the existing substituents: the N-acetyl group and the methyl carboxylate group.
Substituent Effects on Reactivity
The N-acetyl group is an electron-withdrawing group, which deactivates the indazole ring towards electrophilic substitution. Conversely, the methyl carboxylate group at the 4-position is also deactivating. The directing effects of these groups will influence the regioselectivity of substitution reactions. Generally, in N-acylated indazoles, electrophilic substitution tends to occur on the benzene (B151609) ring. The precise location will depend on the combined directing influence of the acetyl and carboxylate groups, as well as the reaction conditions.
Halogenation and Related Reactions
Halogenation of the indazole ring can introduce useful synthetic handles for further functionalization, such as cross-coupling reactions.
Bromination: Direct bromination of this compound would likely occur on the benzene portion of the indazole ring. The position of bromination would be influenced by the deactivating nature of both the N-acetyl and the C-4 carboxylate groups. For comparison, the bromination of methyl 1H-indazole-6-carboxylate and methyl 1H-indazole-7-carboxylate has been reported, indicating that halogenation of the indazole ring is feasible. uni.lubldpharm.com
Nitration: Nitration of the indazole ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The electron-withdrawing nature of the existing substituents would necessitate harsh reaction conditions, and the nitro group would likely be introduced onto the benzene ring at a meta position relative to the existing groups. For instance, the nitration of methyl 1H-indazole-3-carboxylate has been documented. byjus.com
Cross-Coupling Reactions: A halogenated derivative of this compound could serve as a substrate for various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: A bromo-substituted derivative could be coupled with boronic acids to form new C-C bonds.
Buchwald-Hartwig Amination: The same bromo-derivative could undergo amination with various amines to introduce C-N bonds. wikipedia.org
Rearrangement and Cycloaddition Reactions
The indazole nucleus and its substituents can also participate in rearrangement and cycloaddition reactions, leading to the formation of novel heterocyclic systems.
Rearrangement Reactions: While specific rearrangement reactions for this compound are not extensively documented, analogous N-acyl heterocyclic compounds are known to undergo photochemical or thermal rearrangements. researchgate.net For example, photochemical rearrangements of N-acylindazoles could potentially lead to the formation of isomeric products.
Cycloaddition Reactions: The indazole ring system can participate as a component in cycloaddition reactions.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Indazoles can react with 1,3-dipoles. For instance, the reaction of indazole derivatives with arynes and diazo compounds has been shown to produce complex heterocyclic structures. nih.govresearchgate.netresearchgate.net Similarly, sydnones can undergo [3+2] cycloaddition with arynes to yield 2H-indazoles. nih.gov
[4+2] Cycloaddition (Diels-Alder Reaction): The benzene part of the indazole ring can potentially act as a diene in Diels-Alder reactions, although this is less common due to the aromaticity of the system. More likely, appropriately substituted indazole derivatives, for example, those containing a diene moiety attached to the ring, could undergo Diels-Alder reactions. nih.govscite.ai
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large systems like indazole derivatives. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a critical indicator of a molecule's chemical reactivity, stability, and optical properties. core.ac.uk
A study on a silver(I) complex of indazole calculated the HOMO-LUMO energy gap to be 5.17 eV for the free indazole ligand and 4.28 eV for the complex. core.ac.uk The smaller gap in the complex suggests increased reactivity upon coordination with the silver ion. core.ac.uk
Another DFT study on 2-(5-nitro-1-H-indazol-1-yl) acetic acid showed that different conformers of the same molecule possess distinct electronic properties. tandfonline.com The more stable conformer, C1, exhibited a higher HOMO-LUMO gap compared to the less stable C2 conformer, indicating greater stability. tandfonline.com These calculations are crucial for understanding how subtle changes in molecular geometry can influence electronic behavior.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |
|---|---|---|---|---|---|
| Indazole | B3LYP/6-311++G(d,p) | -6.52 | -1.35 | 5.17 | core.ac.uk |
| [Ag(Indazole)2NO3] | B3LYP/LanL2DZ/6-311++G(d,p) | -6.91 | -2.63 | 4.28 | core.ac.uk |
| 2-(5-nitro-1-H-indazol-1-yl) acetic acid (Conformer C1) | B3LYP/6-311++G | -8.04 | -3.51 | 4.53 | tandfonline.com |
| 2-(5-nitro-1-H-indazol-1-yl) acetic acid (Conformer C2) | B3LYP/6-311++G | -7.92 | -3.67 | 4.25 | tandfonline.com |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are computationally more demanding than DFT but can offer higher accuracy for certain properties. These methods are based on solving the Schrödinger equation without empirical parameters.
In a study of indazole-substituted steroids, ab initio calculations using the Hartree-Fock method were employed to analyze the molecular geometry. researchgate.net The calculations successfully reproduced the twisted steroid skeleton observed in single-crystal X-ray diffraction, confirming that this structural feature is an intrinsic property of the molecule rather than an artifact of crystal packing. researchgate.net Another investigation used ab initio methods up to the CCSD(T)/aug-cc-pVTZ level to study weak carbon-carbon interactions in complexes involving indazole. researchgate.net
The Fragment Molecular Orbital (FMO) method, which is based on ab initio principles, has been used to investigate the interaction energies between arylsulphonyl indazole derivatives and the VEGFR2 kinase enzyme. mdpi.com This approach breaks down a large molecular system into smaller fragments to make the high-level calculations feasible, providing detailed insights into ligand-protein binding interactions. For example, the total interaction energy between an indazole derivative and the amino acid residue Phe918 was calculated to be -19.200 kcal/mol, highlighting a significant stabilizing interaction. mdpi.com
Flexible molecules can exist in multiple spatial arrangements known as conformers. Conformer analysis involves identifying these different structures and determining their relative stabilities through energy minimization calculations. This is crucial as the biological activity and physical properties of a compound can be dictated by its preferred conformation.
A computational analysis of 2-(5-nitro-1-H-indazol-1-yl) acetic acid identified two stable conformers, C1 and C2. tandfonline.com DFT calculations revealed that conformer C1 is more stable than C2, a finding supported by Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses. The higher stability of C1 was consistent with its structure being the one observed in the solid state by X-ray diffraction. tandfonline.com
Similarly, in the study of the drug Axitinib, which contains an indazole ring, different conformers were found in its various polymorphic forms. acs.orgescholarship.org While the thermodynamically stable form (XLI) adopts a folded conformation, other polymorphs feature an extended conformation. acs.org Higher-level computational models like MP2 and B3LYP-D3(BJ) correctly predicted the folded conformer to be one of the most stable, whereas some generalized gradient approximation (GGA) functionals incorrectly ranked it as one of the least stable. acs.orgescholarship.org This highlights the importance of the chosen computational method in accurately predicting conformational energies.
| Compound | Conformer | Computational Method | Relative Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| 2-(5-nitro-1-H-indazol-1-yl) acetic acid | C1 | B3LYP/6-311++G** | 0.00 (most stable) | tandfonline.com |
| C2 | Not specified, but higher than C1 | |||
| Axitinib | Folded (Form XLI) | B3LYP-D3(BJ) | Most stable | acs.org |
| Extended (Other Forms) | Higher energy than folded |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate steps of a chemical reaction, identifying transient intermediates and high-energy transition states.
The transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. Locating and characterizing the TS is fundamental to understanding reaction kinetics.
In a DFT study of the copper-catalyzed C3-allylation of an indazole derivative, four competing transition states (TS2a, TS2b, TS2c, TS2d) were identified for the key C-C bond-forming step. nih.govmit.edu The calculations showed that these transition states proceed via a six-membered Zimmerman-Traxler-type structure. nih.govmit.edu By comparing the relative energies of these transition states, the model could rationalize the observed enantioselectivity of the reaction. For instance, the transition state leading to the major (R)-product (TS2a) was found to be 5.4 kcal/mol lower in energy than the one leading to the minor (S)-product (TS2b), explaining the high selectivity. nih.gov
| Transition State | Stereochemical Outcome | Relative Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| TS2a | (R)-product (major) | 0.0 | nih.gov |
| TS2b | (S)-product (minor) | +5.4 | nih.gov |
| TS2c | - | +3.3 | nih.gov |
| TS2d | - | +8.0 | nih.gov |
Beyond analyzing a single transition state, computational chemistry can map the entire energy profile of a reaction pathway, from reactants through intermediates and transition states to the final products. This provides a comprehensive picture of the reaction mechanism.
For the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles, DFT calculations were used to map the catalytic cycle. acs.org The pathway begins with the coordination of the copper catalyst to the 2-alkynylazobenzene substrate, forming an intermediate (A). This is followed by C-N bond formation via a transition state with a relative energy of +15.1 kcal/mol to form a second intermediate (B). The rate-determining step was identified as a 1,2-hydride shift, which proceeds through a transition state with an energy of +18.1 kcal/mol. acs.org
Similarly, the mechanism of a [3+2]-cycloaddition reaction to form 1-acyl-1H-indazoles was investigated using DFT. researchgate.net The calculated energy profile diagram elucidated the cycloaddition pathway and helped to rationalize the formation of the observed major and minor products, providing crucial insights that would be difficult to obtain through experimental means alone. researchgate.net
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins. nih.gov These methods are instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanisms of action. nih.govrsc.org
Molecular docking studies on various indazole derivatives have successfully predicted their binding modes within the active sites of several key protein targets. These studies help to elucidate the structural basis for the observed biological activities.
For instance, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW), with some derivatives showing high binding energies, indicating a strong potential for interaction. rsc.orgresearchgate.net In another study, new substituted indazole derivatives were evaluated as potential inhibitors of the aromatase enzyme, which is implicated in breast cancer. The docking analysis identified compounds with significant binding affinities, suggesting their potential as therapeutic agents. derpharmachemica.com Similarly, docking studies of 1-trityl-5-azaindazole derivatives with the Murine double minutes-2 (MDM2) receptor and Peripheral Benzodiazepine Receptor (PBR) revealed numerous binding interactions with active site amino acids. jocpr.com
Indazole derivatives have also been investigated as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a crucial target in cancer therapy. nih.govtandfonline.com Docking and MD simulations of the most potent compound in one study demonstrated good binding efficiency and stability within the HIF-1α active site. nih.gov Furthermore, studies on 1H-indazole analogs as anti-inflammatory agents showed significant binding to the Cyclooxygenase-2 (COX-2) enzyme. researchgate.netscispace.com In the context of antimicrobial drug discovery, docking of indazole compounds into the active site of S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) has been used to understand their quorum sensing inhibitory mechanisms. aboutscience.eunih.gov
The following table summarizes the findings from various molecular docking studies on indazole derivatives.
| Indazole Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (Example) |
| 3-Carboxamide indazoles | Renal cancer-related protein (6FEW) | Not specified | High binding energies observed for derivatives 8v, 8w, and 8y rsc.orgresearchgate.net |
| Substituted indazoles | Aromatase | Arg115, Met374, Thr310, Leu372, Leu477 derpharmachemica.com | -8.0 kcal/mol for compound 5f derpharmachemica.com |
| 1-Trityl-5-azaindazoles | MDM2-p53 | GLN72, HIS73 jocpr.com | -3.59 x 10² kcal/mol for compound 3c jocpr.com |
| 1-Trityl-5-azaindazoles | PBR | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 jocpr.com | -2.58 to -2.86 x 10² kcal/mol jocpr.com |
| General Indazole Derivatives | HIF-1α | Not specified | Good binding efficiency for compound 39 nih.gov |
| 1H-Indazole analogs | COX-2 (3NT1) | Not specified | -9.11 kcal/mol for compound with difluorophenyl group researchgate.netscispace.com |
| 5-Aminoindazole (B92378) derivatives | SAH/MTAN | ASP197, PHE151, ILE152, GLU172, MET173, ALA150, PHE335, VAL171 aboutscience.eunih.gov | -11.191 to -14.477 kcal/mol for highly active compounds aboutscience.eunih.gov |
| Indazole-thiadiazole hybrids | α-amylase, α-glucosidase | Not specified | High docking scores for fluoro-substituted analog 10 bohrium.com |
The stability and specificity of the binding between a ligand and its target protein are determined by a network of intermolecular interactions. Computational analyses of indazole derivatives have identified key interactions driving their biological effects.
In the study of substituted indazoles with the aromatase enzyme, hydrogen bonds with the NH1 and NH2 atoms of Arginine 115 were crucial for the binding of the most potent compounds. derpharmachemica.com For 5-aminoindazole derivatives targeting SAH/MTAN, interactions with amino acids such as ASP197, PHE151, ILE152, GLU172, and MET173 were found to be common across all compounds, while interactions with ALA150, PHE335, and VAL171 were critical for the most active inhibitors. aboutscience.eunih.gov
Molecular dynamics simulations provide further insight into the stability of these interactions over time. For example, MD simulations of a potent indazole derivative in complex with HIF-1α confirmed that the compound remained stable within the active site. nih.gov Similarly, a 50 ns MD simulation of an indazole-thiadiazole hybrid with α-amylase and α-glucosidase demonstrated high stability. bohrium.com The stability of a 1H-indazole analog in the active site of the COX-2 enzyme was also confirmed through MD simulations. researchgate.netscispace.com These simulations often analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time to assess the stability of the ligand-protein complex. rsc.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). jksus.org These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules. cas.org
The first step in QSAR/QSPR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized into constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.
In studies of indazole derivatives, various types of descriptors have been employed. For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors utilized steric and electrostatic fields to build the models. nih.govtandfonline.com Another QSAR study on hexahydroindazole derivatives with anti-inflammatory activity used structural descriptors from the Allinger MM2 force field. researchgate.net For 2,3-disubstituted-hexahydro-2H-indazoles with antimicrobial activity, topological parameters such as the Kier & Hall connectivity indices (²χ and ²χv) were found to be important. nih.gov In a study on 1,2-diazole derivatives, descriptors were calculated using PM3 and DFT/B3LYP methods. jksus.org More advanced QSAR models can use a combination of 2D and 3D descriptors, as seen in the analysis of indazole compounds targeting SAH/MTAN-mediated quorum sensing. nih.gov
The following table provides examples of descriptor types used in QSAR studies of indazole derivatives.
| QSAR Study Focus | Descriptor Types Used | Software/Methodology |
| HIF-1α Inhibition | Steric and Electrostatic Fields (3D-QSAR) | Maestro tandfonline.com |
| Anti-inflammatory Activity | Allinger MM2 force field structural descriptors (2D-QSAR) | Chem3D Ultra researchgate.net |
| Antimicrobial Activity | Topological parameters (²χ, ²χv) | Not specified nih.gov |
| SAH/MTAN Inhibition | 2D and 3D structural descriptors (AATS1v, RDF55m, E1s, ATSC3s, AATSC7s) | NanoBridges, GA-MLR nih.gov |
| Antifungal Activity | Comparative Molecular Field Analysis (CoMFA) | Not specified capes.gov.br |
Once the descriptors are calculated, statistical methods are used to build a QSAR model that correlates these descriptors with the observed biological activity. These models can provide valuable insights into the structural requirements for a desired activity.
For indazole derivatives acting as HIF-1α inhibitors, 3D-QSAR models revealed the importance of steric and electrostatic features. The contour maps generated from these models provided a structural framework for designing new inhibitors, indicating where bulky or electropositive/electronegative substituents would be favorable for activity. nih.govtandfonline.com In a QSAR study of hexahydroindazole derivatives as anti-inflammatory agents, the model indicated that hydroxyl and methoxy (B1213986) groups at a specific position on the diarylcyclopentene moiety were important for improving activity. researchgate.net
A key goal of QSAR is to develop models with good predictive power for new, untested compounds. The statistical robustness and predictive ability of a QSAR model are assessed using various validation metrics.
For the 3D-QSAR models of HIF-1α inhibitors, the Gaussian-based model showed a good squared correlation coefficient (r²) of 0.8885 and a cross-validated squared correlation coefficient (q²) of 0.7782. tandfonline.com The field-based model also had good statistical values (r² = 0.8832, q² = 0.6334). tandfonline.com A QSAR model for hexahydroindazole derivatives as anti-inflammatory agents yielded an r² of 0.8101 and a q² of 0.7491, with a predictive r² for an external test set of 0.7812. researchgate.net
A QSAR model for SAH/MTAN inhibitors could explain and predict 85.2% and 78.1% of the variance in inhibitory activity, respectively, demonstrating its predictive capability. nih.gov Similarly, a CoMFA model for antifungal cyclopropanecarboxamides, which are structurally related to some indazole derivatives, achieved a statistically reliable model with an r² of 0.8 and a q² of 0.516, which was then used to design a new, active compound. capes.gov.br
These examples demonstrate the utility of QSAR in developing predictive models for the biological activities of indazole derivatives, providing a powerful tool for the rational design of new and more effective compounds.
Structure Activity Relationship Sar Studies of Methyl 1 Acetylindazole 4 Carboxylate and Its Derivatives
Impact of Substituent Variations on Molecular Interactions
This regioselectivity is crucial because the two isomers are not electronically equivalent. N-1 substituted indazoles exist in a benzenoid form, while N-2 substituted isomers adopt a quinonoid form. This difference affects the aromaticity, dipole moment, and hydrogen bonding capacity of the ring system, thereby influencing how the molecule interacts with a biological target. For instance, in the development of p38α MAPK inhibitors, the N-2 nitrogen of an indazole core was predicted to form a key hydrogen bond with the hinge region of the enzyme, while the N-1 position was modified with various substituents to occupy a hydrophobic region. acs.org This highlights that the specific placement of substituents on either nitrogen is a critical determinant of biological activity.
| Substituent at N-1/N-2 | Typical N-1:N-2 Ratio | Key Interaction Potential | Hypothetical Receptor Affinity (Kd, nM) |
|---|---|---|---|
| -CH3 (Methyl) | ~4:1 | Hydrophobic interactions | 150 |
| -CH2CH3 (Ethyl) | ~4:1 | Increased hydrophobic interactions | 120 |
| -COCH3 (Acetyl) | >10:1 (N-1 selective) | H-bond acceptor (carbonyl), dipole interactions | 50 |
| -H (Unsubstituted) | N/A | H-bond donor (N-1 H) | 300 |
The methyl carboxylate group at the C-4 position is a key site for modification. As an ester, it can act as a hydrogen bond acceptor. Hydrolysis of the methyl ester to the corresponding carboxylic acid introduces a significant change in physicochemical properties. nih.gov The resulting carboxylic acid is acidic and can act as a potent hydrogen bond donor and acceptor, and can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein binding site. openaccessjournals.com
Further modifications, such as the formation of amides, are common in SAR studies. nih.gov Converting the carboxylate to a primary, secondary, or tertiary amide can systematically vary hydrogen bonding capacity, steric bulk, and lipophilicity. For example, SAR studies on indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker was critical for activity, with the 3-carboxamide being highly active while its reverse amide isomer was inactive. nih.gov This underscores that the orientation and nature of the C-4 substituent are pivotal for precise molecular interactions.
| C-4 Substituent | H-Bond Donor/Acceptor | Key Interaction Type | Hypothetical Activity (IC50, µM) |
|---|---|---|---|
| -COOCH3 (Methyl Ester) | 0 / 2 | Hydrogen bond acceptor | 5.2 |
| -COOH (Carboxylic Acid) | 1 / 2 | H-bond donor/acceptor, ionic | 1.5 |
| -CONH2 (Primary Amide) | 2 / 1 | H-bond donor/acceptor | 2.8 |
| -CON(CH3)2 (Dimethyl Amide) | 0 / 1 | Steric influence, H-bond acceptor | 8.9 |
Altering the substitution pattern on the fused benzene (B151609) ring of the indazole core directly modulates the electronic environment of the entire heterocyclic system. byjus.com Substituents are generally classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). byjus.com
Electron-Withdrawing Groups (EWGs) : Groups like halogens (-F, -Cl), nitro (-NO2), or cyano (-CN) decrease the electron density of the aromatic ring. This can enhance certain non-covalent interactions, such as pi-stacking with electron-rich aromatic amino acid residues (e.g., tryptophan, tyrosine) in a binding pocket. In some indazole series, halogen substitution has been crucial for potent activity. nih.gov
Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH3) or alkyl (-CH3) increase the electron density of the ring. This can strengthen interactions with electron-poor partners. SAR studies of some indazole kinase inhibitors found that a methoxy group on the benzene ring was important for high potency. nih.gov
The position of the substituent (e.g., C-5, C-6, or C-7) is also critical. A substituent at C-7, for instance, may exert a steric clash with a nearby protein region, while the same group at C-5 or C-6 could be solvent-exposed or fit into a specific sub-pocket. rsc.org
| Position | Substituent | Electronic Effect | Hypothetical Potency (IC50, nM) |
|---|---|---|---|
| 6 | -H | Neutral | 50 |
| 6 | -F | EWG (Inductive) | 35 |
| 6 | -NO2 | Strong EWG | 85 |
| 6 | -OCH3 | EDG (Resonance) | 42 |
| 7 | -Cl | EWG (Inductive) | 150 (Potential steric hindrance) |
Role of the Acetyl Group in Molecular Recognition and Chemical Binding
The N-1 acetyl group is a defining feature of the parent molecule, contributing significantly to its binding properties through both electronic and steric effects.
The acetyl group functions as a strong electron-withdrawing group due to the polarization of the carbonyl (C=O) bond. This withdrawal of electron density from the N-1 position impacts the entire pi-system of the indazole ring, influencing its aromatic character and interaction potential. Studies on other N-acetylated heterocycles have shown that acylation significantly alters electronic properties and can be crucial for activity. nih.gov The carbonyl oxygen is a hydrogen bond acceptor, providing a specific vector for interaction with hydrogen bond donors (e.g., backbone N-H groups or polar side chains) in a receptor.
Sterically, the acetyl group is planar and relatively compact. Its orientation relative to the indazole ring can be critical. An intramolecular hydrogen bond between a sulfonamide and a C4-methoxy group in one indazole series was shown to lock the molecule in a specific "active" conformation. acs.org Similarly, the N-acetyl group can influence the preferred conformation of the entire molecule, which can be either beneficial for fitting into a binding site or detrimental if it promotes an inactive conformation.
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound while retaining its primary binding mode. openaccessjournals.comcambridgemedchemconsulting.com Replacing the N-acetyl group with various bioisosteres can modulate potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com
Common bioisosteric strategies for the acetyl group include:
Altering the Alkyl Portion : Replacing the methyl of the acetyl group with larger alkyl groups (e.g., ethyl, cyclopropyl) can probe for additional hydrophobic interactions in the binding pocket. A cyclopropyl (B3062369) group, for example, maintains a similar number of heavy atoms but introduces conformational rigidity.
Replacing the Carbonyl Group : The carbonyl oxygen can be replaced with sulfur to form a thioamide, which alters the hydrogen bonding properties and electronic character.
Replacing the Entire Acyl Group : The entire acetyl group can be substituted with other functionalities. For instance, replacement with a sulfonyl group (-SO2CH3) maintains an electron-withdrawing character and a hydrogen bond acceptor but changes the geometry from planar to tetrahedral. Replacing it with a cyano group (-CN) provides a smaller, linear hydrogen bond acceptor. Such replacements aim to improve properties like metabolic stability, as amide bonds can be susceptible to hydrolysis. princeton.edu
| N-1 Group | Bioisosteric Rationale | Key Chemical Change | Hypothetical Consequence |
|---|---|---|---|
| -COCH3 (Acetyl) | Parent | Planar, H-bond acceptor | Baseline activity |
| -CO-cPr (Cyclopropylcarbonyl) | Introduce rigidity | Rigid, hydrophobic pocket filler | Increased potency/selectivity |
| -SO2CH3 (Mesyl) | Improve metabolic stability | Tetrahedral geometry, H-bond acceptor | Altered binding geometry, longer half-life |
| -CN (Cyano) | Reduce size, maintain polarity | Linear, strong dipole, weak H-bond acceptor | Potentially altered binding mode |
| -C(S)CH3 (Thioacetyl) | Modify H-bonding | Altered H-bond acceptor strength | Reduced or enhanced affinity |
Influence of the Methyl Ester on Interaction Profiles
The methyl ester functional group at the 4-position of the indazole ring in Methyl 1-acetylindazole-4-carboxylate plays a significant role in defining the molecule's interaction profile with biological targets. Its influence is primarily manifested through hydrophobic interactions and conformational effects, which collectively modulate the compound's binding affinity and specificity.
Hydrophobic Interactions
Hydrophobic interactions are a critical driving force in drug-receptor binding, where nonpolar moieties of a ligand fit into hydrophobic pockets of a protein, displacing water molecules and leading to a thermodynamically favorable state. researchgate.netthescipub.com The methyl group of the ester in this compound is a key contributor to the molecule's lipophilicity. Even the addition of a single methyl group can profoundly enhance binding affinity. nih.gov
The ester's contribution to hydrophobicity can be quantified by comparing the physicochemical properties of the parent carboxylic acid (1-acetylindazole-4-carboxylic acid) with its methyl ester derivative. The octanol-water partition coefficient (LogP) is a standard measure of a compound's lipophilicity; a higher LogP value indicates greater hydrophobicity. Esterification of a carboxylic acid typically increases its LogP value, thereby enhancing its ability to engage in hydrophobic interactions within a binding site. researchgate.net This increased hydrophobicity can be crucial for activity, as seen in various therapeutic agents where such interactions are predominant. thescipub.comnih.gov
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted XlogP |
|---|---|---|---|
| 1H-Indazole-4-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 1.1 |
| Methyl 1H-indazole-4-carboxylate | C₉H₈N₂O₂ | 176.17 | 1.5 (Estimated) |
Data for 1H-Indazole-4-carboxylic acid sourced from PubChem. uni.lu The value for the methyl ester is an estimation based on the general effect of esterification.
Conformational Effects of Methyl Substitution
The substitution pattern on the indazole ring, including the N1-acetyl group and the C4-methyl carboxylate, dictates the molecule's preferred conformation and electronic distribution. The indazole ring itself is a planar aromatic system. nih.gov In related structures like methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, the indazole ring is observed to be nearly coplanar with the ester moiety, which suggests a degree of conjugation between the two. nih.gov
Derivatization Strategies for Modulating Specific Chemical Reactivity or Binding
To explore the structure-activity relationship (SAR) and optimize the binding characteristics of this compound, several derivatization strategies can be employed. These modifications target the key functional groups: the methyl ester and the N-acetyl group.
A primary and common strategy involves the hydrolysis of the methyl ester to its corresponding carboxylic acid, 1-acetylindazole-4-carboxylic acid. nih.gov This transformation from a neutral ester to an acidic carboxylate drastically alters the compound's physicochemical properties, introducing a potential hydrogen bond donor and acceptor, and a site for ionic interactions.
The resulting carboxylic acid serves as a versatile synthetic handle for further modifications. nih.gov One of the most powerful techniques in medicinal chemistry is the coupling of this carboxylic acid with a diverse library of amines to generate a series of amides. nih.govnih.gov This approach allows for the systematic exploration of the chemical space around the C4-position, probing for additional hydrogen bonding or hydrophobic interactions that could enhance binding affinity and selectivity. nih.gov
Other derivatization strategies include:
Modification of the N1-acetyl group: The acetyl group can be removed and replaced with other substituents (e.g., different alkyl or aryl groups) to investigate the importance of this position for activity. N-alkylation of the indazole core is a common synthetic route for creating diverse analogues. mdpi.com
Reduction of the ester: The methyl ester can be reduced to a primary alcohol, introducing a different type of hydrogen bonding group and altering the molecule's conformational flexibility.
Ring substitution: Introducing substituents onto the benzene portion of the indazole ring can modulate electronic properties and provide new interaction points with a target receptor.
| Initial Group | Strategy | Resulting Group | Rationale for SAR Studies |
|---|---|---|---|
| C4-Methyl Ester | Hydrolysis | Carboxylic Acid | Introduce H-bond donor/acceptor; enable ionic interactions. nih.gov |
| C4-Carboxylic Acid | Amide Coupling | Amide | Explore H-bonding and hydrophobic space with diverse R-groups. nih.gov |
| N1-Acetyl | Substitution | N-Alkyl/N-Aryl | Evaluate steric and electronic requirements at the N1 position. mdpi.com |
| Benzene Ring | Aromatic Substitution | Substituted Benzene | Modulate electronics and introduce new interaction points. nih.gov |
Computational Approaches to SAR Prediction and Validation
Computational chemistry provides powerful tools to predict and rationalize the structure-activity relationships of compounds like this compound before their synthesis, saving time and resources. nih.gov These in silico methods are integral to modern drug discovery. nih.gov
Molecular Docking: This is one of the most common computational techniques used to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.govnih.gov For this compound, a docking study would involve placing the 3D structure of the molecule into the binding pocket of a relevant receptor. The software calculates a "docking score," which estimates the binding energy and helps identify key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions involving the methyl ester. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. chalcogen.rocapes.gov.br For indazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used. nih.gov These models generate 3D contour maps that highlight regions where steric bulk or specific electrostatic properties (positive or negative) are predicted to increase or decrease activity. These maps serve as a guide for designing new derivatives with improved potency. nih.gov
| Method | Purpose | Information Gained | Relevance to Indazole Derivatives |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity. | Binding pose, docking score, key interactions (H-bonds, hydrophobic). | Used to predict how derivatives bind to targets like kinases or receptors. nih.govnih.gov |
| 3D-QSAR | Correlate structure with activity. | Contour maps indicating favorable/unfavorable steric and electronic regions. | Provides a predictive model to guide the design of more potent inhibitors. nih.gov |
| Molecular Dynamics (MD) | Assess complex stability and dynamics. | Conformational changes, stability of interactions over time, binding free energy. | Validates docking poses and provides a deeper understanding of the binding event. nih.govnih.gov |
Role As a Synthetic Intermediate and Versatile Building Block in Organic Chemistry
Precursor in the Synthesis of Complex Heterocyclic Systems
Methyl 1-acetylindazole-4-carboxylate is an ideal starting point for the synthesis of larger, more complex heterocyclic systems. The indazole core can be fused with or linked to other rings, and the existing functional groups facilitate these transformations.
A primary strategy involves the conversion of the methyl carboxylate group into an amide. This is achieved through hydrolysis of the ester to a carboxylic acid, followed by coupling with an amine. This amide bond can link the indazole scaffold to another heterocyclic unit. For example, researchers have synthesized novel pyrrole-indazole derivatives by forming a carboxamide linker between the two heterocyclic moieties. nih.gov This approach allows for the creation of hybrid molecules that combine the structural features of both parent rings, aiming for novel biological activities.
Another synthetic route involves reactions that build upon the indazole nucleus itself. While the benzene (B151609) portion of the indazole is relatively stable, the pyrazole (B372694) ring can be functionalized. For instance, using modern catalytic methods like copper-hydride catalysis, it is possible to achieve C3-allylation of N-protected indazoles, adding a carbon-based substituent with a quaternary stereocenter at the 3-position. mit.edu The N-acetyl group in this compound directs this type of transformation and can be removed later, demonstrating its role as a key intermediate in elaborating the core structure.
The following table outlines a representative transformation where the carboxylate group is used to build a more complex system.
| Reactant | Reagents & Conditions | Intermediate/Product | Description |
| This compound | 1. NaOH (aq), Heat2. HCl (aq) | 1-Acetyl-1H-indazole-4-carboxylic acid | Hydrolysis of the methyl ester to the corresponding carboxylic acid. |
| 1-Acetyl-1H-indazole-4-carboxylic acid | 1. SOCl₂, reflux2. 2-Aminopyridine, Et₃N | N-(pyridin-2-yl)-1-acetyl-1H-indazole-4-carboxamide | Conversion of the carboxylic acid to an amide, linking it to a pyridine (B92270) ring. |
Scaffold for Combinatorial Library Generation
The indazole ring is a highly valued scaffold in medicinal chemistry, particularly for generating combinatorial libraries used in drug discovery. pharmablock.comresearchgate.net A combinatorial library is a large collection of chemically related compounds that differ slightly from one another, which can be rapidly screened for activity against a biological target. This compound is an excellent starting point for such libraries due to its two distinct points of modification.
The primary strategy involves a divergent synthetic approach:
Amide Library Formation: The methyl carboxylate at the C4 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a large and diverse collection of commercially available amines using automated parallel synthesis techniques. This process generates a library of thousands of unique indazole-4-carboxamides, each with a different "R" group derived from the amine.
N1-Position Derivatization: The N-acetyl group can be removed under basic or acidic conditions to reveal the N1-hydrazo group. This position can then be alkylated or arylated with a second library of building blocks (e.g., alkyl halides or aryl boronic acids), introducing a second point of diversity.
This dual-functional approach allows for the creation of vast libraries of compounds based on the indazole core. For example, researchers have developed libraries of 2H-indazole-3-carboxamide derivatives to explore structure-activity relationships for receptor antagonists. acs.org This principle is directly applicable to the 4-carboxylate isomer, making it a powerful tool for exploring chemical space and identifying novel drug leads.
Utilization in the Development of Chemical Probes
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function. The indazole scaffold is frequently found in potent inhibitors of enzymes like protein kinases, making it an excellent foundation for chemical probes. pharmablock.comresearchgate.net
This compound can be systematically modified to create such probes. The development process typically involves:
Scaffold Elaboration: The core scaffold is first optimized for binding affinity and selectivity to the target protein, often by creating a small library of derivatives as described above.
Functional Tag Installation: Once a potent binding scaffold is identified, a functional tag is appended. The methyl carboxylate group is a convenient attachment point. It can be converted to a carboxylic acid and then coupled to an amine-containing linker, which in turn can be attached to:
A Reporter Tag: A fluorescent dye (fluorophore) or a biotin (B1667282) tag for visualization or pull-down experiments.
A Reactive Group: A photo-activatable or electrophilic group that can form a covalent bond with the target protein, allowing for its identification and characterization.
While specific examples starting directly from this compound are proprietary or in early development, the strategy is well-established. Indazole derivatives have been developed as potent inhibitors for targets implicated in inflammatory diseases and neurodegeneration, and these inhibitors are prime candidates for conversion into chemical probes to further investigate disease mechanisms. nih.govacs.org
Intermediacy in Multi-step Organic Synthesis Pathways
The N-acetyl group is a key feature in this role, serving as a protecting group. The N-H proton of an unprotected indazole is acidic and nucleophilic, which can interfere with reactions intended for other parts of the molecule (e.g., metal-catalyzed cross-coupling on the benzene ring). By acetylating the nitrogen, this reactivity is temporarily masked.
A representative synthetic sequence where this compound acts as a key intermediate is outlined below. This hypothetical pathway is illustrative of common strategies used in pharmaceutical synthesis.
| Step | Reaction | Purpose | Intermediate |
| 1 | Acetylation of Methyl 1H-indazole-4-carboxylate | Protection of the N1-position to prevent side reactions in subsequent steps. | This compound |
| 2 | Bromination (e.g., with NBS) | Introduction of a handle (bromine atom) on the benzene ring for further functionalization (e.g., at the 6-position). | Methyl 1-acetyl-6-bromoindazole-4-carboxylate |
| 3 | Suzuki Coupling | Formation of a new carbon-carbon bond by coupling the bromo-intermediate with a boronic acid (e.g., phenylboronic acid). | Methyl 1-acetyl-6-phenylindazole-4-carboxylate |
| 4 | Ester Hydrolysis | Conversion of the methyl ester to a carboxylic acid in preparation for amide coupling. | 1-Acetyl-6-phenyl-1H-indazole-4-carboxylic acid |
| 5 | Deacetylation | Removal of the N-acetyl protecting group to reveal the final N-H functionality. | 6-Phenyl-1H-indazole-4-carboxylic acid (Final Product) |
In this pathway, this compound is not the starting material or the final product but a critical, isolated intermediate that enables a selective and high-yielding synthetic route.
Future Research Directions and Outstanding Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of substituted indazoles is a well-established field, with numerous methods reported for the construction of the bicyclic core. nih.govorganic-chemistry.org However, the specific synthesis of methyl 1-acetylindazole-4-carboxylate often relies on multi-step sequences that may involve harsh reagents or produce significant waste. A primary challenge is the development of more efficient and sustainable synthetic routes. Future research should focus on:
One-Pot Syntheses: Designing one-pot procedures starting from readily available precursors, such as substituted anthranilic acids or their derivatives, could significantly improve efficiency. google.com
Catalytic Methods: Exploring novel catalytic systems, including those based on earth-abundant metals, for the key cyclization and functionalization steps. Palladium-catalyzed C-H amination has been used for the synthesis of 1H-indazoles and could be adapted. nih.gov
Flow Chemistry: The implementation of continuous flow technologies could offer better control over reaction parameters, improve safety, and facilitate scale-up.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Linear Multi-Step Synthesis | Well-understood, reliable for small scale. | Low overall yield, significant waste generation. |
| Convergent Synthesis | Higher overall yield, modularity. | Requires synthesis of complex fragments. |
| One-Pot/Tandem Reactions | Reduced workup, time and resource efficient. | Compatibility of reagents and intermediates. |
| Catalytic C-H Functionalization | Atom economy, direct functionalization. | Regioselectivity, catalyst cost and sensitivity. |
| Flow Chemistry | Enhanced safety, scalability, precise control. | Initial setup cost, potential for clogging. |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The reactivity of the this compound scaffold is largely unexplored. The interplay between the electron-withdrawing acetyl group at the N1-position and the methyl carboxylate at the C4-position is expected to significantly influence the electronic properties and reactivity of the indazole ring. Future investigations should target:
Selective Functionalization: Developing methods for the selective functionalization of the benzene (B151609) ring, considering the directing effects of the existing substituents.
Transformations of the Carboxylate Group: Investigating the conversion of the methyl ester to other functional groups such as amides, hydrazides, or alcohols to access a wider range of derivatives. The synthesis of indazole-3-carboxylic acid hydrazides has been reported as a precursor for other heterocycles. tandfonline.comderpharmachemica.com
Reactions at the Acetyl Group: Exploring reactions involving the acetyl group, such as aldol-type condensations or its removal to generate the N1-unsubstituted indazole.
Integration of Advanced Computational Methods for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction mechanisms. nih.govresearchgate.netdergipark.org.tr For this compound, computational studies can provide valuable insights into:
Electronic Structure: Calculating the distribution of electron density, HOMO-LUMO energy gaps, and electrostatic potential maps to predict sites of electrophilic and nucleophilic attack.
Reaction Mechanisms: Modeling potential reaction pathways to understand the thermodynamics and kinetics of various transformations, aiding in the optimization of reaction conditions. acs.orgnih.gov
Spectroscopic Properties: Predicting NMR and IR spectra to aid in the characterization of new derivatives.
Expanding the Scope of Derivatization for Enhanced Chemical Functionality
The systematic derivatization of this compound is crucial for exploring its full potential. A focused effort on creating a library of analogs will provide a platform for future applications. Key areas for derivatization include:
Substitution on the Benzene Ring: Introducing a variety of substituents (e.g., halogens, nitro groups, alkyl chains) at the 5, 6, and 7-positions to modulate the electronic and steric properties of the molecule.
Modification of the Carboxylate: As mentioned, converting the ester to other functional groups to create diverse chemical handles for further reactions.
Variation of the N-Acyl Group: Replacing the acetyl group with other acyl or sulfonyl groups to fine-tune the reactivity of the indazole ring.
Investigation of Stereochemical Aspects in Synthesis and Reactivity
While this compound itself is achiral, the introduction of chiral centers through derivatization opens up the field of stereoselective synthesis. Future research should address:
Asymmetric Synthesis: Developing stereoselective methods for the synthesis of chiral derivatives, for example, by introducing a chiral substituent on the benzene ring or through reactions at the acetyl group.
Chiral Resolution: In cases where racemic mixtures are formed, developing efficient methods for the separation of enantiomers.
Stereochemical Control in Reactions: Investigating how the stereochemistry of derivatives influences their reactivity and interactions with other chiral molecules. The stereoselective synthesis of related heterocyclic compounds can provide a methodological basis. nih.gov
Mechanistic Elucidation of Underexplored Reactions of the Compound
A deep understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For this compound, several mechanistic questions remain unanswered:
Regioselectivity of Electrophilic Aromatic Substitution: A systematic study to determine the preferred positions of substitution on the benzene ring and the underlying electronic and steric factors.
Mechanism of N-Deacetylation: Investigating the conditions and mechanisms for the selective removal of the acetyl group without affecting the ester functionality.
Hydrolysis of the Ester: Understanding the kinetics and mechanism of the hydrolysis of the methyl carboxylate under various conditions to form the corresponding carboxylic acid.
Detailed mechanistic studies, combining experimental evidence with computational modeling, will be essential for the rational design of new synthetic methods and the prediction of the chemical behavior of this versatile compound. nih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for Methyl 1-acetylindazole-4-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of appropriate precursors (e.g., acetoacetate derivatives and hydrazines) followed by acetylation and esterification. For example, a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized via cyclocondensation of ethyl acetoacetate and phenylhydrazine, followed by hydrolysis . To optimize yield, parameters such as reaction temperature (reflux vs. room temperature), stoichiometry of reagents, and catalyst selection (e.g., acid/base catalysts) should be systematically tested. Monitoring reaction progress via TLC or HPLC is critical to identify intermediate stages and avoid side products.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT and COSY to confirm the indazole core and substituents (e.g., acetyl and methyl ester groups). For example, methyl esters in similar compounds show distinct shifts at ~3.8–4.0 ppm for the methoxy group .
- FT-IR : Validate functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹ for esters and acetyl groups) .
- Crystallography :
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
Conduct accelerated stability studies by exposing the compound to:
- Temperature variations (e.g., 4°C, 25°C, 40°C) over weeks.
- Humidity (e.g., 60% RH vs. desiccated environments).
- Light exposure (UV-Vis irradiation).
Monitor degradation via HPLC-MS to identify breakdown products. For hydrolytically sensitive esters, anhydrous solvents and inert atmospheres (N₂/Ar) are recommended during reactions .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
Contradictions may arise from polymorphism or dynamic molecular behavior. Strategies include:
- Multi-technique validation : Compare XRD data with DFT-optimized structures (e.g., using Gaussian or ORCA) to assess conformational energy minima .
- Variable-temperature NMR : Detect rotational barriers in acetyl or ester groups, which may cause signal splitting .
- Powder XRD : Identify polymorphs and refine unit cell parameters using Rietveld methods in TOPAS or GSAS .
Q. What computational methods are suitable for studying the reactivity and binding interactions of this compound?
- Molecular docking (AutoDock Vina, Glide): Screen interactions with biological targets (e.g., enzymes) using the compound’s 3D structure from SXD or DFT .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and reaction pathways (e.g., hydrolysis kinetics) .
- MD simulations : Analyze solvation effects and conformational stability in explicit solvents (e.g., water, DMSO) using GROMACS or AMBER .
Q. How can regioselectivity challenges during functionalization of the indazole core be addressed?
The acetyl and ester groups influence electronic and steric effects. To enhance regioselectivity:
- Directing groups : Introduce temporary protecting groups (e.g., Boc for NH) to steer electrophilic substitution to the 4- or 6-position.
- Metal catalysis : Use Pd-catalyzed C-H activation (e.g., with ligands like BrettPhos) for cross-coupling at less reactive sites .
- Kinetic vs. thermodynamic control : Vary reaction time and temperature to favor desired intermediates. For example, low temperatures may favor kinetic products in nitration or halogenation reactions .
Q. What strategies mitigate batch-to-batch variability in biological activity studies of this compound derivatives?
- Purity standardization : Enforce ≥95% purity (HPLC-ELSD) and characterize impurities via LC-MS.
- Crystallographic consistency : Ensure identical polymorphic forms across batches using PXRD .
- Bioassay controls : Include reference compounds (e.g., known enzyme inhibitors) and replicate experiments to distinguish compound effects from experimental noise .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to statistically evaluate factors like solvent polarity, catalyst loading, and reaction time .
- Data Reproducibility : Archive raw spectral and crystallographic data (e.g., .cif files for XRD) in public repositories like Zenodo or the Cambridge Structural Database .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., acyl chlorides) and avoid non-compliant applications per regulatory guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
